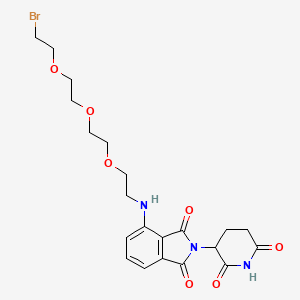
Pomalidomide-PEG3-Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG3-Bromide is a chemical compound that integrates several functional groups, including a polyethylene glycol (PEG) chain, a bromide group, and a thalidomide-derived moiety . This compound is particularly valuable in drug discovery and development due to its unique chemical properties, which enable applications such as targeted drug delivery, prodrug design, and immunomodulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-Bromide typically involves a multi-step process. One approach includes the acylation, azide, and reduction reactions to obtain the azide and amino derivatives of pomalidomide . A substitution reaction between pomalidomide and Br-PEG3-t-butyl ester generates the final compound .
Industrial Production Methods: Continuous flow chemistry has been employed for the synthesis of pomalidomide and its analogues, offering advantages such as safe operation, excellent reproducibility, and efficient processes . This method involves a 3-4 step flow approach, yielding the compound with an overall efficiency of 38-47% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG3-Bromide undergoes various chemical reactions, including substitution reactions, where the bromide group can be replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include azide derivatives and t-butyl esters . The conditions often involve acylation, azide formation, and reduction steps .
Major Products: The major products formed from these reactions are typically derivatives of pomalidomide with modified functional groups, enhancing its applicability in drug development .
Scientific Research Applications
Pomalidomide-PEG3-Bromide has a wide range of applications in scientific research:
Biology: Utilized in high-throughput screening assays to assess cellular penetration of degrader candidates.
Industry: Employed in
Properties
Molecular Formula |
C21H26BrN3O7 |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26BrN3O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13H2,(H,24,26,27) |
InChI Key |
JCVBEFVIXHYKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



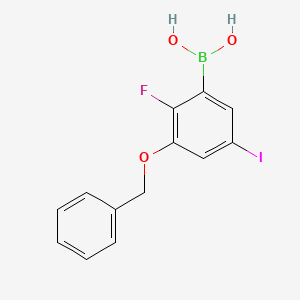
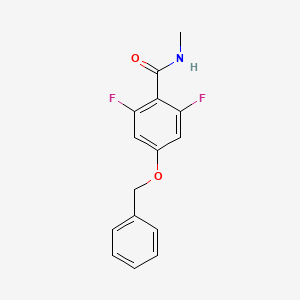
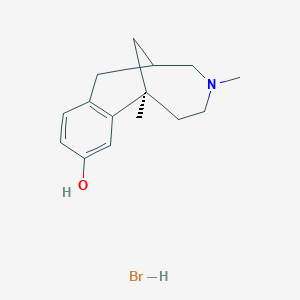
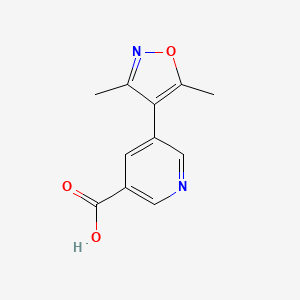
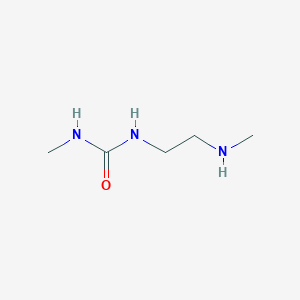
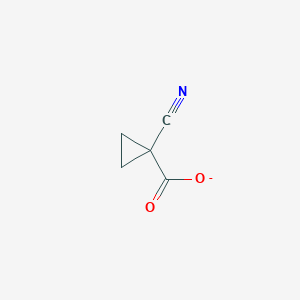
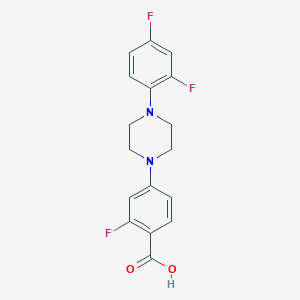
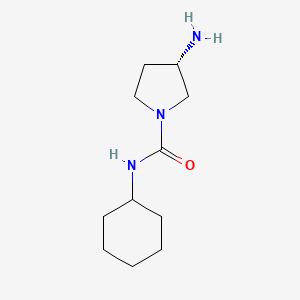
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
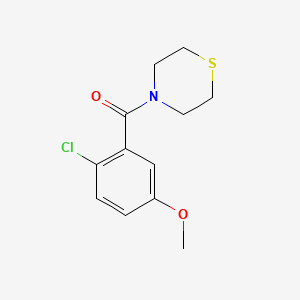
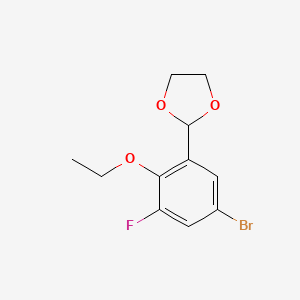
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

